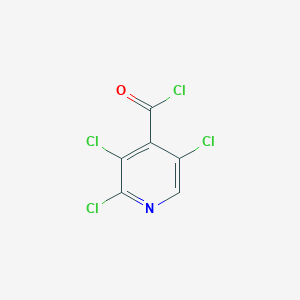

2,3,5-Trichloropyridine-4-carbonyl chloride

Descripción

2,3,5-Trichloropyridine-4-carbonyl chloride is a halogenated pyridine derivative featuring a reactive carbonyl chloride group at the 4-position and chlorine substituents at the 2-, 3-, and 5-positions. This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a precursor for acylations and nucleophilic substitutions. Its electron-deficient pyridine ring and electrophilic carbonyl chloride group make it highly reactive toward amines, alcohols, and thiols, enabling the construction of diverse heterocyclic frameworks .

Propiedades

IUPAC Name |

2,3,5-trichloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO/c7-2-1-11-5(9)4(8)3(2)6(10)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHIOFZIWQERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001263798 | |

| Record name | 2,3,5-Trichloro-4-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-81-6 | |

| Record name | 2,3,5-Trichloro-4-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloro-4-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Typical Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Reagents | 2,3,5-Trichloropyridine-4-carboxylic acid, thionyl chloride, catalytic DMF |

| Solvent | Inert organic solvents such as 1,2-dichloroethane or dichloromethane |

| Temperature | Reflux temperature (~70–80°C) |

| Reaction Time | 2–4 hours |

| Work-up | Removal of excess SOCl₂ and solvent under reduced pressure; purification by vacuum distillation or recrystallization |

Mechanism and Notes

- Thionyl chloride reacts with the carboxylic acid, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, driving the reaction forward.

- DMF acts as a catalyst by forming a reactive intermediate (Vilsmeier complex), increasing the efficiency of acyl chloride formation.

- The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acid chloride product.

Example from Related Compound Synthesis

A closely related synthesis of 3,4,5-trichlorothiophene-2-carbonyl chloride uses thionyl chloride with DMF in 1,2-dichloroethane at reflux for 3 hours, achieving yields greater than 98%. This methodology is directly applicable and adaptable to this compound due to structural similarities.

Alternative Methods and Considerations

- Phosphorus Oxychloride (POCl₃): Sometimes used as an alternative chlorinating agent, but generally less preferred due to harsher conditions and formation of side products.

- Catalyst Selection: Lewis acids such as ferric chloride or aluminum chloride can be used in the chlorination steps preceding acid chloride formation to improve selectivity.

- Control of Chlorination: Over-chlorination can be avoided by controlling temperature (often 0–5°C) and stoichiometry of reagents during the initial chlorination steps to ensure the correct substitution pattern on the pyridine ring.

Summary Table of Preparation Methods

Research Findings and Optimization

- Reaction Monitoring: Use of spectroscopic techniques such as FTIR (monitoring C=O stretch near 1800 cm⁻¹) and NMR (¹³C shifts near 170–175 ppm for carbonyl chloride) can confirm completion of acid chloride formation.

- Purification: Vacuum distillation or recrystallization from anhydrous solvents ensures high purity and stability.

- Stability: The acid chloride is moisture sensitive; storage under inert atmosphere and dry conditions is critical to prevent hydrolysis back to the acid.

Análisis De Reacciones Químicas

2,3,5-Trichloropyridine-4-carbonyl chloride undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of 2,3,5-trichloropyridine-4-carbonyl chloride typically involves:

- Chlorination of Pyridine : Chlorination reactions can be performed using chlorine gas or chlorinating agents under controlled conditions to achieve selective substitution on the pyridine ring.

- Formation of Carbonyl Chloride : The introduction of the carbonyl group can be accomplished through acylation reactions with phosgene or other carbonylating agents.

Applications in Organic Synthesis

1. Intermediate for Herbicides

this compound serves as a crucial intermediate in the synthesis of various herbicides. Its chlorinated structure enhances biological activity and selectivity against specific weeds. For example:

- Synthesis of Active Ingredients : It can be transformed into herbicidal active substances through nucleophilic substitution reactions where the carbonyl group is attacked by amines or alcohols to form amides or esters.

2. Pharmaceutical Applications

The compound has potential applications in pharmaceutical chemistry as well. Its derivatives are explored for their biological activities, including antimicrobial and antifungal properties. Research indicates that modifications to the trichloropyridine structure can yield compounds with enhanced therapeutic effects.

Case Studies

Case Study 1: Herbicidal Activity

A study demonstrated that derivatives of this compound exhibited significant herbicidal properties when tested against common agricultural weeds. The efficacy was attributed to the compound's ability to inhibit specific enzymes involved in plant growth.

Case Study 2: Antimicrobial Properties

Research published in a scientific journal highlighted the synthesis of various derivatives from this compound that showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that could guide further development of new antimicrobial agents.

Data Table: Comparison of Applications

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| Herbicides | Various amides and esters | Effective against specific weed species |

| Pharmaceuticals | Antimicrobial derivatives | Activity against multiple bacterial strains |

| Organic Synthesis | Substituted hydrazines | High yields in targeted reactions |

Mecanismo De Acción

The mechanism of action of 2,3,5-Trichloropyridine-4-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effect of the chlorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparación Con Compuestos Similares

Structural and Functional Differences

- Chlorine vs. Iodine Substituents : Replacing the 4-carbonyl chloride in the target compound with iodine (as in 2,3,5-trichloro-4-iodopyridine) shifts reactivity toward transition-metal-catalyzed cross-coupling reactions (e.g., forming carbon-carbon bonds) rather than acylation .

- Carbonyl Chloride vs. Amino Group: The 4-amino group in 4-amino-2,3,5-trichloropyridine enhances nucleophilicity, making it suitable for electrophilic aromatic substitution, whereas the carbonyl chloride group in the target compound facilitates electrophilic acylation .

- Pyridine vs. Pyrimidine Core : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (a pyrimidine derivative) exhibits distinct electronic properties due to its two nitrogen atoms, influencing solubility and hydrogen-bonding capabilities compared to pyridine-based analogs .

Research Findings and Data

Melting Points and Stability

- 4-Chloropyridine-2-carbonyl chloride hydrochloride has a melting point of 34.0–38.0 °C , while the target compound’s higher chlorine substitution likely increases its melting point and stability.

- 4-Amino-2,3,5-trichloropyridine lacks a carbonyl group, reducing its hygroscopicity compared to the target compound .

Spectroscopic Data

- ¹H-NMR : The target compound’s NMR would show deshielded protons near electronegative substituents, similar to 4-chloropyridine-2-carbonyl chloride (δ 7.43–8.44 ppm for aromatic protons) .

- ESI-MS : A molecular ion peak at m/z 193.04 ([M+Na]⁺) for 4-chloropyridine-2-carbonyl chloride suggests the target compound would have a higher m/z due to additional chlorine atoms .

Actividad Biológica

2,3,5-Trichloropyridine-4-carbonyl chloride is a chlorinated derivative of pyridine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_7H_3Cl_3N_O and a molecular weight of 227.46 g/mol. The compound features three chlorine atoms and a carbonyl chloride functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its electrophilic nature. The carbonyl group can form covalent bonds with nucleophiles in biological systems, leading to modifications in protein function. This reactivity allows the compound to interact with various molecular targets, potentially influencing pathways related to inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various chlorinated pyridine derivatives, including this compound. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Research

A recent study conducted on mice with induced paw edema found that administration of this compound significantly reduced swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| 2,3-Dichloropyridine | Moderate | Low | Fewer chlorine substituents |

| 2-Chloro-4-pyridinecarboxaldehyde | High | Moderate | Contains an aldehyde group |

| 2-Amino-3-chloropyridine | Low | High | Contains an amino group |

The comparative analysis highlights that while other chlorinated pyridines exhibit varying levels of activity, this compound stands out due to its potent antimicrobial and anti-inflammatory effects.

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound for developing new pharmaceuticals targeting infections and inflammatory diseases. Its ability to modify protein function through covalent bonding presents opportunities for designing selective inhibitors against specific molecular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,5-trichloropyridine-4-carbonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves chlorination and carbonyl chloride formation. For example, Gabriel & Colman’s method for trichloropyrimidine derivatives (via chlorination of pyridine precursors under controlled HCl/Cl₂ conditions) can be adapted, with modifications to avoid over-chlorination . Key parameters include temperature (maintained at 0–5°C to suppress side reactions) and stoichiometric ratios of chlorinating agents (e.g., POCl₃ or SOCl₂). Purity is optimized via vacuum distillation or recrystallization in anhydrous solvents (e.g., dry ether). Validate intermediates using NMR (¹H/¹³C) and FTIR to confirm Cl substitution patterns .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), heat (25–60°C), and light (UV-Vis range). Monitor degradation via HPLC-MS to identify hydrolyzed byproducts (e.g., carboxylic acid derivatives). Store samples in sealed, argon-purged containers with desiccants (e.g., molecular sieves) to suppress hydrolysis . For long-term stability, use DSC/TGA to assess thermal decomposition thresholds .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹³C NMR : To distinguish carbonyl chloride (δ ~170–175 ppm) and aromatic Cl environments.

- FTIR : Confirm C=O stretching (~1800 cm⁻¹) and C-Cl aromatic vibrations (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of COCl).

Cross-validate with X-ray crystallography if single crystals are obtainable (anhydrous conditions required) .

Advanced Research Questions

Q. How can conflicting data on reactivity of this compound with nucleophiles be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity and nucleophile strength. Design a systematic study:

- Solvent Screening : Compare reactivity in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.

- Kinetic Analysis : Use stopped-flow techniques to measure reaction rates with amines/thiols.

- Computational Modeling : Apply DFT to map transition states and identify steric/electronic barriers (e.g., Cl substituent effects on carbonyl electrophilicity) .

- Byproduct Identification : Employ GC-MS or LC-NMR to detect intermediates (e.g., acylated nucleophiles vs. elimination products) .

Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Extraction Optimization : Use pH-controlled liquid-liquid extraction (e.g., dichloromethane/NaHCO₃) to separate acidic byproducts.

- Chromatography : Employ flash chromatography with silica gel modified with 5% Et₃N to suppress hydrolysis.

- Cryogenic Techniques : Perform low-temperature (−20°C) crystallizations to exclude high-polarity impurities .

- In Situ Monitoring : Use ReactIR to track reaction progress and terminate before side reactions dominate .

Q. How does the compound’s electronic structure influence its utility in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and COCl groups activate the pyridine ring for SNAr reactions.

- Substituent Effects : Use Hammett constants (σₚ values for Cl = +0.23, COCl = +1.49) to predict reactivity.

- Catalytic Screening : Test Pd/Xantphos systems for coupling with arylboronic acids, optimizing ligand ratios to suppress dehalogenation.

- Mechanistic Probes : Isotope labeling (¹⁸O in COCl) and kinetic isotope effects (KIE) to distinguish concerted vs. stepwise pathways .

Q. What are the key discrepancies in reported toxicity data, and how can they be addressed experimentally?

- Methodological Answer : Variations in LD₅₀ values may stem from impurity profiles or model organisms.

- Purification : Re-test toxicity using HPLC-purified batches.

- In Vitro Assays : Compare cytotoxicity in HepG2 vs. primary hepatocytes to assess metabolic activation.

- Environmental Impact : Use OECD Test Guideline 201 (algae growth inhibition) to evaluate aquatic toxicity, controlling for hydrolysis products .

Methodological Resources

- Literature Search : Follow EPA’s framework for gray literature (technical reports, conference proceedings) and peer-reviewed databases (PubMed, Web of Science) using terms like “trichloropyridine derivatives” AND “synthesis/stability” .

- Data Validation : Cross-reference with CASRN-indexed studies and exclude non-peer-reviewed sources (e.g., vendor catalogs) .

- Safety Protocols : Adopt OSHA/NIOSH guidelines for handling corrosive chlorides, including PPE (nitrile gloves, face shields) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.